Cas no 359820-45-4 ((1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate)

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate is a chiral diol derivative with a benzoate functional group, offering distinct stereochemical properties for applications in asymmetric synthesis and catalysis. Its rigid naphthalene backbone enhances stability, while the benzoate moiety provides versatility in further functionalization. The (1S,2S) configuration ensures high enantioselectivity, making it valuable for producing optically active intermediates in pharmaceuticals and fine chemicals. Its well-defined structure allows precise control in reactions, particularly in kinetic resolutions and chiral auxiliary applications. The compound’s solubility in common organic solvents facilitates handling in synthetic workflows. Suitable for research and industrial use, it serves as a reliable building block for complex molecular architectures.
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate structure
359820-45-4 structure
Product Name:(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
CAS No:359820-45-4
MF:C17H14O3
MW:266.291265010834
CID:2602585
PubChem ID:329763250
Update Time:2025-10-22

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate Chemical and Physical Properties

Names and Identifiers

    • (1S,2S)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate
    • (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
    • Benzoic acid (1S,2S)-1-hydroxy-1,2-dihydronaphthalene-2-yl ester
    • DTXSID00457696
    • [(1S,2S)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
    • 359820-45-4
    • (1S,2S)-trans-1-Hydroxy-1,2-dihydro-2-naphthyl benzoate, >=96%
    • (1S,2S)-1-HYDROXY-1,2-DIHYDRONAPHTHALEN-2-YL BENZOATE
    • MDL: MFCD16621428
    • Inchi: 1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m0/s1
    • InChI Key: HTGSBYSSVSBBBO-HOTGVXAUSA-N
    • SMILES: O(C(C1C=CC=CC=1)=O)[C@H]1C=CC2C=CC=CC=2[C@@H]1O

Computed Properties

  • Exact Mass: 266.094294304g/mol
  • Monoisotopic Mass: 266.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 3

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8°C

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
714089-250MG
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
359820-45-4 ≥96%
250MG
¥992.22 2022-02-24

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate Related Literature

Additional information on (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate

Comprehensive Overview of (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate (CAS No. 359820-45-4): Properties, Applications, and Innovations

In the realm of specialty chemicals, (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate (CAS No. 359820-45-4) stands out as a compound of significant interest due to its unique structural properties and versatile applications. This chiral diol derivative, featuring a naphthalene backbone and a benzoate ester group, has garnered attention in pharmaceutical research, material science, and asymmetric synthesis. Its stereospecific configuration—highlighted by the (1S,2S) designation—makes it a valuable building block for enantioselective reactions, aligning with the growing demand for chiral intermediates in drug development.

The compound’s CAS No. 359820-45-4 serves as a critical identifier for researchers and manufacturers, ensuring precise communication across global supply chains. Recent trends in green chemistry and sustainable synthesis have further amplified interest in this molecule, as its derivatives can be tailored to reduce environmental impact. For instance, its potential role in biodegradable polymers or catalysts for renewable energy applications has been explored in peer-reviewed studies, addressing the urgent need for eco-friendly alternatives in industrial processes.

From a structural perspective, the naphthalenediol core of (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate offers exceptional rigidity and π-electron density, making it suitable for designing advanced organic materials. These include liquid crystals, OLED (organic light-emitting diode) components, and molecular sensors. The benzoate ester moiety enhances solubility in organic solvents, facilitating its use in solution-phase synthesis—a key advantage for laboratory-scale and industrial applications alike.

In pharmaceutical contexts, the compound’s chiral purity is paramount. The (1S,2S) enantiomer is often preferred for its predictable reactivity in asymmetric catalysis, a technique widely employed to synthesize active pharmaceutical ingredients (APIs) with high enantiomeric excess. This aligns with regulatory agencies’ increasing emphasis on stereochemical control to ensure drug safety and efficacy. Researchers frequently search for "chiral diol applications in drug synthesis" or "CAS 359820-45-4 suppliers", reflecting the compound’s niche yet critical role in modern medicinal chemistry.

Beyond its technical merits, (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate exemplifies the intersection of innovation and practical utility. As industries pivot toward high-performance additives and customizable molecular platforms, this compound’s adaptability positions it as a candidate for future breakthroughs. Whether in nanotechnology or catalysis, its multifaceted nature continues to inspire scientific inquiry and commercial exploration.

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